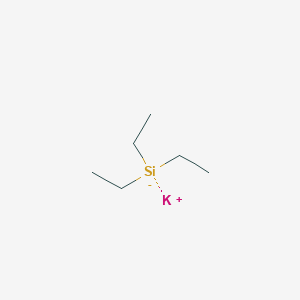![molecular formula C13H21NO3P- B14612694 Ethyl [(butylamino)(phenyl)methyl]phosphonate CAS No. 59488-02-7](/img/structure/B14612694.png)
Ethyl [(butylamino)(phenyl)methyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [(butylamino)(phenyl)methyl]phosphonate is an organophosphorus compound that belongs to the class of phosphonates These compounds are characterized by the presence of a phosphorus atom bonded to an organic moiety through a carbon-phosphorus (C-P) bond
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl [(butylamino)(phenyl)methyl]phosphonate can be synthesized through several methods. One common approach involves the reaction of phosphinic acid with ethyl chloroformate in the presence of pyridine . Another method includes the ethylation of phosphinic acid using ethyl trimethylsilyl phenylphosphonite or the corresponding trimethylstannyl ester . These reactions typically proceed under mild conditions and result in the formation of the desired phosphonate compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as palladium complexes, can enhance the efficiency of the synthesis . Additionally, microwave irradiation has been employed to achieve rapid and efficient cross-coupling reactions involving phosphonates .
Chemical Reactions Analysis
Types of Reactions
Ethyl [(butylamino)(phenyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus center, leading to the formation of different phosphonate derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions vary depending on the desired transformation but often involve mild temperatures and the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphonates. These products have diverse applications in various fields, including medicinal chemistry and materials science .
Scientific Research Applications
Ethyl [(butylamino)(phenyl)methyl]phosphonate has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of C-P bonds.
Mechanism of Action
The mechanism of action of ethyl [(butylamino)(phenyl)methyl]phosphonate involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can disrupt metabolic pathways and lead to antimicrobial effects . Additionally, the compound’s ability to form stable complexes with metal ions contributes to its use as a corrosion inhibitor .
Comparison with Similar Compounds
Ethyl [(butylamino)(phenyl)methyl]phosphonate can be compared with other similar compounds, such as:
Ethyl phenylphosphinate: Similar in structure but lacks the butylamino group.
Methyl phenylphosphinate: Contains a methyl group instead of an ethyl group.
Diethyl phosphite: A simpler phosphonate with two ethyl groups attached to the phosphorus atom.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties. Its butylamino and phenyl groups contribute to its versatility in various applications.
Properties
CAS No. |
59488-02-7 |
|---|---|
Molecular Formula |
C13H21NO3P- |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
[butylamino(phenyl)methyl]-ethoxyphosphinate |
InChI |
InChI=1S/C13H22NO3P/c1-3-5-11-14-13(18(15,16)17-4-2)12-9-7-6-8-10-12/h6-10,13-14H,3-5,11H2,1-2H3,(H,15,16)/p-1 |
InChI Key |
VRMLJKGPUILMEZ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCNC(C1=CC=CC=C1)P(=O)([O-])OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


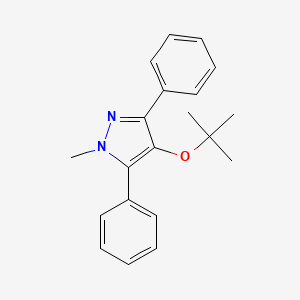
![1-Diethoxyphosphoryl-3-[2-(diethoxyphosphorylcarbamothioylamino)phenyl]thiourea](/img/structure/B14612614.png)


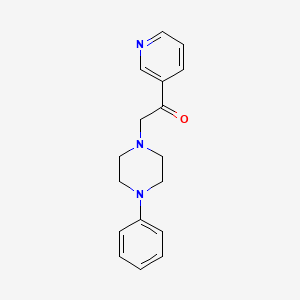
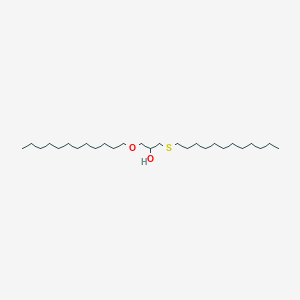
![Tert-butyl 2-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]acetate](/img/structure/B14612649.png)
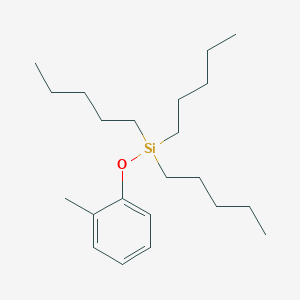
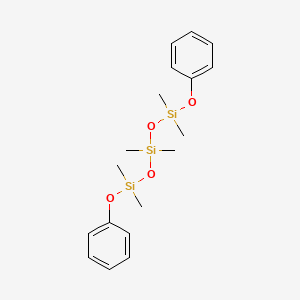
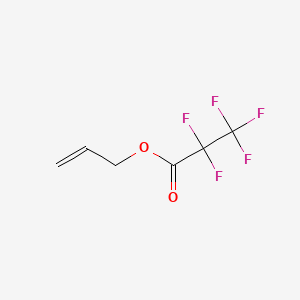
![Benzenamine, 4,4'-[(2-nitrophenyl)methylene]bis[N,N-dimethyl-](/img/structure/B14612662.png)
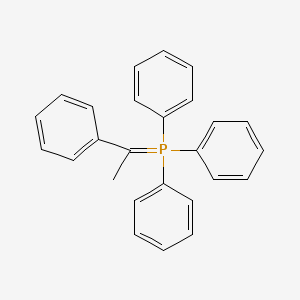
![Acetic acid, [(4-nitrobenzoyl)thio]-](/img/structure/B14612674.png)
